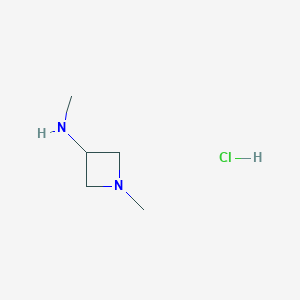
(2,3-dimethylphenyl)hydrazine Hydrochloride
描述
(2,3-Dimethylphenyl)hydrazine Hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.
作用机制
Target of Action
The primary target of 2,3-Dimethylphenylhydrazine Hydrochloride is the respiratory system . It is classified as a substance with specific target organ toxicity - single exposure (Category 3), indicating that it may cause respiratory irritation .
Mode of Action
Given its classification as a respiratory irritant, it is likely that the compound interacts with the respiratory system, potentially causing irritation or other changes .
Result of Action
It is known to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound may interact with cellular components in these tissues, leading to irritation.
准备方法
Synthetic Routes and Reaction Conditions
(2,3-Dimethylphenyl)hydrazine Hydrochloride can be synthesized through the reaction of 2,3-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 2,3-dimethylphenylhydrazine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt. The reaction mixture is then filtered to obtain the crystalline solid of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.
化学反应分析
Types of Reactions
(2,3-Dimethylphenyl)hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Substituted hydrazine derivatives.
科学研究应用
(2,3-Dimethylphenyl)hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
(2,4-Dimethylphenyl)hydrazine Hydrochloride: Similar structure but with methyl groups at the 2 and 4 positions.
(3,4-Dimethylphenyl)hydrazine Hydrochloride: Methyl groups at the 3 and 4 positions.
(2,5-Dimethylphenethyl)hydrazine Hydrochloride: Methyl groups at the 2 and 5 positions with an ethyl group attached to the phenyl ring
Uniqueness
(2,3-Dimethylphenyl)hydrazine Hydrochloride is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
属性
IUPAC Name |
(2,3-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5,10H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAYNIJBIXNDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56737-75-8 | |
| Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid](/img/structure/B3025544.png)
![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)


![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)






